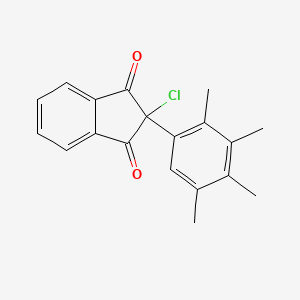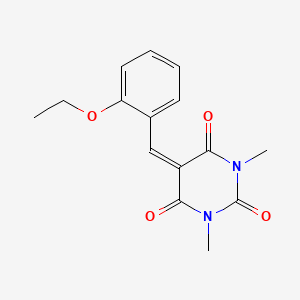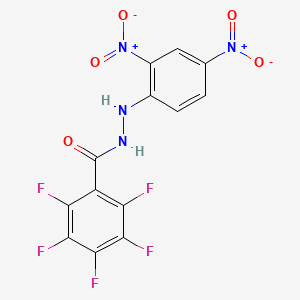
3-(2,4-dichlorophenyl)-1-(3-fluoro-4-methoxyphenyl)-2-propen-1-one
Vue d'ensemble
Description
3-(2,4-dichlorophenyl)-1-(3-fluoro-4-methoxyphenyl)-2-propen-1-one, also known as EF24, is a synthetic compound that has been the subject of extensive scientific research due to its potential therapeutic applications. EF24 belongs to the class of chalcones, which are compounds found in many plants and have been shown to possess a wide range of biological activities.
Mécanisme D'action
3-(2,4-dichlorophenyl)-1-(3-fluoro-4-methoxyphenyl)-2-propen-1-one exerts its biological activity through multiple mechanisms of action. One of the primary mechanisms is the inhibition of the NF-κB pathway, which is involved in the regulation of inflammation and cell survival. 3-(2,4-dichlorophenyl)-1-(3-fluoro-4-methoxyphenyl)-2-propen-1-one has also been shown to inhibit the activity of enzymes involved in the production of reactive oxygen species, which are implicated in various disease processes.
Biochemical and Physiological Effects:
3-(2,4-dichlorophenyl)-1-(3-fluoro-4-methoxyphenyl)-2-propen-1-one has been shown to possess a wide range of biochemical and physiological effects. In addition to its anti-tumor and anti-inflammatory properties, 3-(2,4-dichlorophenyl)-1-(3-fluoro-4-methoxyphenyl)-2-propen-1-one has been shown to possess antioxidant properties by scavenging free radicals and protecting cells from oxidative stress. 3-(2,4-dichlorophenyl)-1-(3-fluoro-4-methoxyphenyl)-2-propen-1-one has also been shown to modulate the activity of various signaling pathways involved in cell growth and survival.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of 3-(2,4-dichlorophenyl)-1-(3-fluoro-4-methoxyphenyl)-2-propen-1-one is its versatility in terms of its potential therapeutic applications. 3-(2,4-dichlorophenyl)-1-(3-fluoro-4-methoxyphenyl)-2-propen-1-one has been shown to possess activity against a wide range of diseases, making it a promising candidate for drug development. However, one of the limitations of 3-(2,4-dichlorophenyl)-1-(3-fluoro-4-methoxyphenyl)-2-propen-1-one is its potential toxicity at high doses, which may limit its clinical use.
Orientations Futures
There are several potential future directions for research on 3-(2,4-dichlorophenyl)-1-(3-fluoro-4-methoxyphenyl)-2-propen-1-one. One area of interest is the development of 3-(2,4-dichlorophenyl)-1-(3-fluoro-4-methoxyphenyl)-2-propen-1-one derivatives with improved pharmacokinetic properties and reduced toxicity. Additionally, further studies are needed to elucidate the precise mechanisms of action of 3-(2,4-dichlorophenyl)-1-(3-fluoro-4-methoxyphenyl)-2-propen-1-one and to identify potential drug targets. Finally, clinical trials are needed to evaluate the safety and efficacy of 3-(2,4-dichlorophenyl)-1-(3-fluoro-4-methoxyphenyl)-2-propen-1-one in humans.
Applications De Recherche Scientifique
3-(2,4-dichlorophenyl)-1-(3-fluoro-4-methoxyphenyl)-2-propen-1-one has been extensively studied for its potential use in the treatment of various diseases, including cancer, inflammation, and neurological disorders. Studies have shown that 3-(2,4-dichlorophenyl)-1-(3-fluoro-4-methoxyphenyl)-2-propen-1-one possesses anti-tumor properties by inducing apoptosis and inhibiting cell proliferation in cancer cells. Additionally, 3-(2,4-dichlorophenyl)-1-(3-fluoro-4-methoxyphenyl)-2-propen-1-one has been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and enzymes. 3-(2,4-dichlorophenyl)-1-(3-fluoro-4-methoxyphenyl)-2-propen-1-one has also been studied for its potential use in the treatment of neurological disorders, such as Alzheimer's disease, by inhibiting the production of beta-amyloid plaques.
Propriétés
IUPAC Name |
(Z)-3-(2,4-dichlorophenyl)-1-(3-fluoro-4-methoxyphenyl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11Cl2FO2/c1-21-16-7-4-11(8-14(16)19)15(20)6-3-10-2-5-12(17)9-13(10)18/h2-9H,1H3/b6-3- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PILISXLOGDAVOY-UTCJRWHESA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)C=CC2=C(C=C(C=C2)Cl)Cl)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)C(=O)/C=C\C2=C(C=C(C=C2)Cl)Cl)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11Cl2FO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-3-(2,4-dichlorophenyl)-1-(3-fluoro-4-methoxyphenyl)prop-2-en-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-(2-(4-bromophenyl)-1-{[(2-methoxyphenyl)amino]carbonyl}vinyl)-2-chlorobenzamide](/img/structure/B3837942.png)

![3-{2-[(4-fluorobenzyl)amino]phenyl}-2(1H)-quinoxalinone](/img/structure/B3837951.png)

![4-{[(isoxazol-5-ylmethyl)(methyl)amino]methyl}-N-(1-methyl-1H-indazol-3-yl)benzamide](/img/structure/B3837967.png)
![N-[4-(1,3-benzoxazol-2-yl)phenyl]-1-(4-methylpentanoyl)-4-piperidinecarboxamide](/img/structure/B3837972.png)
![2-[4-(6-bromo-2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]-3-(2-ethoxyphenyl)acrylonitrile](/img/structure/B3837987.png)

![1-methyl-1H-indole-2,3-dione 3-[methyl(phenyl)hydrazone]](/img/structure/B3838010.png)
![3-(1-pyrenyl)-1-[4-(1H-triaziren-1-yl)phenyl]-2-propen-1-one](/img/structure/B3838015.png)

![3-(2,4-dichlorophenyl)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B3838028.png)
